4-(Trifluoromethyl)pyridine-3-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

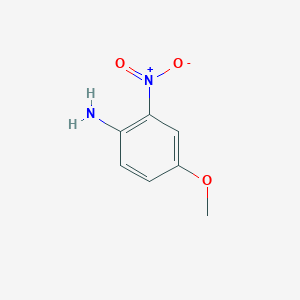

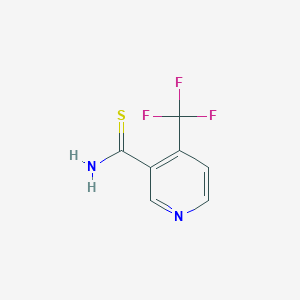

4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The trifluoromethyl group attached to the pyridine ring at the fourth position and the carbothioamide group at the third position indicate that this compound may have unique chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through a novel strategy that involves the breaking of the C-F bond of the anionically activated fluoroalkyl group. This method allows for the preparation of 2,6-disubstituted 4-amino pyridines through a domino process that yields high results without the need for noble metals .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-3-carbothioamide would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carbothioamide group. The electronic effects of the trifluoromethyl group could influence the reactivity of the pyridine ring, while the carbothioamide group could contribute to potential biological activity.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-(Trifluoromethyl)pyridine-3-carbothioamide, similar compounds with carbothioamide groups have been synthesized and evaluated for biological activities. For instance, N-phenyl-2-pyridinecarbothioamides have been studied for their gastric mucosal protectant activity, indicating that the carbothioamide group can play a significant role in the chemical reactivity and biological properties of these compounds .

Physical and Chemical Properties Analysis

Relevant Case Studies

One relevant case study involves the synthesis and evaluation of N-phenyl-2-pyridinecarbothioamides, where a specific compound demonstrated potent activity as a gastric mucosal protectant without antisecretory activity. This suggests that compounds with the carbothioamide group, such as 4-(Trifluoromethyl)pyridine-3-carbothioamide, could have potential therapeutic applications .

Aplicaciones Científicas De Investigación

-

Agrochemicals and Pesticides

-

Aminopyridine Synthesis

-

Catalytic Ligand for Regioselective Coupling

-

4-(Trifluoromethyl)pyridine-3-carboxylic Acid

-

Minor Product in 2,3-CTF Synthesis

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPAEPDXFOSQMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380644 |

Source

|

| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyridine-3-carbothioamide | |

CAS RN |

158063-54-8 |

Source

|

| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.